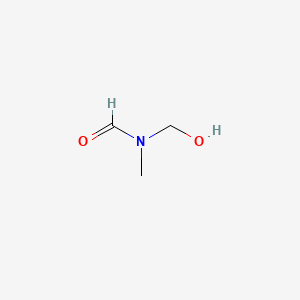

N-Hydroxymethyl-N-methylformamide

Vue d'ensemble

Description

N-Hydroxymethyl-N-methylformamide is an organic compound belonging to the class of tertiary carboxylic acid amides. It is a metabolite of N,N-dimethylformamide and N-methylformamide, and it plays a significant role in various chemical and biological processes . This compound is known for its hepatotoxic properties and is often studied in the context of its metabolism and toxicity .

Méthodes De Préparation

N-Hydroxymethyl-N-methylformamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with formaldehyde under acidic or basic conditions . The reaction typically proceeds as follows:

HCONHCH3+HCHO→HCONHCH2OH

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Analyse Des Réactions Chimiques

N-Hydroxymethyl-N-methylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

Oxidation: this compound can be oxidized to form N-methylformamide and formaldehyde.

Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions include N-methylformamide, formaldehyde, and various substituted derivatives .

Applications De Recherche Scientifique

N-Hydroxymethyl-N-methylformamide has several scientific research applications across various fields:

Mécanisme D'action

The mechanism of action of N-Hydroxymethyl-N-methylformamide involves its metabolism to N-methylformamide and formaldehyde. This process is mediated by enzymes such as cytochrome P450 . The compound exerts its effects through the formation of reactive intermediates, which can interact with cellular components and cause hepatotoxicity . The molecular targets and pathways involved in its mechanism of action include the liver enzymes responsible for its metabolism and the cellular pathways affected by its reactive intermediates .

Comparaison Avec Des Composés Similaires

N-Hydroxymethyl-N-methylformamide is similar to other compounds such as N-methylformamide and N,N-dimethylformamide. it is unique in its specific metabolic pathway and the formation of reactive intermediates that contribute to its hepatotoxic effects . Some similar compounds include:

N-Methylformamide: A secondary amide used in various organic syntheses.

N,N-Dimethylformamide: A widely used industrial solvent with extensive miscibility with water and organic solvents.

Formamide: A simple amide used as a solvent and in the synthesis of other chemicals.

This compound stands out due to its specific role in the metabolism of N,N-dimethylformamide and its unique hepatotoxic properties .

Activité Biologique

N-Hydroxymethyl-N-methylformamide (HMMF) is a significant metabolite of N,N-dimethylformamide (DMF) and N-methylformamide (NMF). Understanding its biological activity is crucial, particularly in relation to its hepatotoxic effects and potential therapeutic applications. This article provides a detailed overview of HMMF's biological activity, including its metabolism, cytotoxicity, and implications in various fields.

1. Metabolism and Toxicity

HMMF is primarily formed through the hydroxylation of DMF, mediated by cytochrome P450 enzymes in the liver. This metabolic pathway is essential as it leads to the formation of NMF, which has been implicated in hepatotoxicity. Studies have shown that HMMF exhibits hepatotoxic effects similar to those of NMF, but both are significantly less toxic than DMF itself.

Table 1: Comparative Toxicity of DMF, HMMF, and NMF

| Compound | Hepatotoxicity Level | Mechanism of Action |

|---|---|---|

| DMF | High | Metabolized to HMMF and NMF; causes oxidative stress |

| HMMF | Moderate | Metabolized to NMF; less toxic than DMF |

| NMF | Moderate | Directly cytotoxic; inhibits glutathione levels |

The hepatotoxic effects of HMMF were evaluated in a rat model, where it was found that the degree of toxicity was dose-dependent. High doses of DMF resulted in delayed hepatotoxicity compared to HMMF and NMF, suggesting a complex interaction between these compounds during metabolism .

2. Cytotoxicity and Antitumor Activity

Research has indicated that HMMF possesses cytotoxic properties, particularly against certain tumor cell lines. In vitro studies demonstrated that HMMF is more cytotoxic than NMF against the TLX5 lymphoma cell line. However, this activity was inhibited when cells were pretreated with semicarbazide, indicating that the cytotoxic effects may be mediated through formaldehyde release during metabolism .

Table 2: Cytotoxic Activity of HMMF Against Tumor Cell Lines

| Cell Line | In Vitro Cytotoxicity | Remarks |

|---|---|---|

| TLX5 Lymphoma | High | Activity abolished by semicarbazide |

| Sarcoma 180 | None | No significant inhibitory effect |

| M5076 Reticulum Cell | Marginal | Limited activity observed |

Despite its cytotoxic potential in vitro, HMMF showed limited antitumor activity in vivo against established tumors such as Sarcoma 180 and only marginal activity against M5076 reticulum cell sarcoma. Notably, it did inhibit growth in human mammary tumors implanted in mice .

3. Case Studies and Clinical Implications

The biological monitoring of exposure to volatile organic compounds (VOCs), including HMMF, has been a focus in occupational health studies. Research indicates that exposure levels can lead to significant metabolic changes and potential health risks associated with liver function. For instance, studies have shown that urinary metabolites from exposure to DMF include substantial amounts of HMMF, highlighting its role as a biomarker for exposure assessment .

4. Conclusion

This compound is a compound of considerable interest due to its dual role as a metabolite with potential therapeutic applications and as a contributor to hepatotoxicity when exposed through industrial processes. While it exhibits cytotoxic properties against certain tumor cell lines, further research is needed to fully understand its mechanisms and implications for human health.

Propriétés

IUPAC Name |

N-(hydroxymethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCFTADHOAAXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942723 | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20546-32-1 | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20546-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethyl-N-methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.